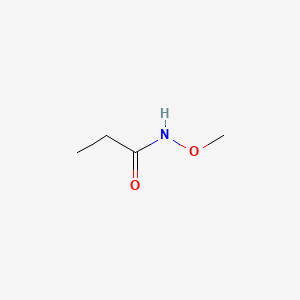
N-Methoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxypropanamide is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methoxypropanamide derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Nucleophilic substitution : Reacting chloro-propanamide precursors with methoxy-containing nucleophiles (e.g., sodium methoxide) in polar aprotic solvents like DMF or THF .
- Condensation reactions : Utilizing coupling agents (e.g., EDC/HOBt) to form amide bonds between methoxy-substituted amines and carboxylic acids .
Key factors :- Solvent choice : DMF enhances reactivity but may introduce impurities; THF offers better control for temperature-sensitive reactions .
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions like over-alkylation .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Structural elucidation :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.5 ppm) and amide (δ ~6.5–8.0 ppm) groups. For example, N-Methoxy-N,2-dimethylpropanamide shows distinct methyl singlet at δ 1.2 ppm .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-O stretch (~1250 cm⁻¹) .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation .
- Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₅H₁₂N₂O₂: m/z 132.1600) .
Q. How should this compound derivatives be stored to ensure stability?
- Storage conditions :
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Conflicting bioactivity data often arise from variations in:
- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups on phenyl rings) drastically alter interactions with biological targets .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values .
Methodological solutions :- Standardize assays : Use common reference compounds (e.g., cisplatin for cytotoxicity) and replicate conditions across labs .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR or ITC .
Q. What mechanistic insights exist for the reactivity of this compound in organic synthesis?
- Amide bond activation : The methoxy group reduces electron density at the amide nitrogen, enhancing susceptibility to nucleophilic attack. This is critical in peptide coupling or heterocycle formation .
- Kinetic studies : Use stopped-flow NMR to track intermediates in reactions with Grignard reagents, revealing rate-limiting steps dependent on solvent polarity .
Case study : In the synthesis of α-thioamide derivatives, 2-chloropropanamide reacts with 4-methoxybenzenethiol via SN2, with sodium ethoxide accelerating deprotonation .
Q. How can researchers assess the toxicity profile of this compound derivatives in preclinical studies?
- In vitro models :
- Cytotoxicity : MTT assays on human hepatocytes (e.g., HepG2) to determine LC₅₀ values .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
- Safety protocols :
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution on aromatic rings .
- Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, achieving >90% regioselectivity in furan-containing analogs .
Validation : Compare HPLC retention times and NOE correlations in NMR to confirm regiochemical outcomes .
Q. How do solvent effects influence the crystallization of this compound derivatives?
- Solvent screening : Test mixtures like ethyl acetate/hexane (polar/non-polar) to optimize crystal lattice formation. For example, N-Methoxy-N,2-dimethylpropanamide crystallizes best in 1:3 acetone/hexane .
- Crystallography : Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen-bonded dimers) critical for stability .
属性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
103.12 g/mol |
IUPAC 名称 |
N-methoxypropanamide |
InChI |
InChI=1S/C4H9NO2/c1-3-4(6)5-7-2/h3H2,1-2H3,(H,5,6) |
InChI 键 |
ZCZCMEYEONUQJM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















